molecular formula C10H7NO2S B1275906 2-(Thiophen-3-YL)nicotinic acid CAS No. 893723-60-9

2-(Thiophen-3-YL)nicotinic acid

Cat. No. B1275906
M. Wt: 205.23 g/mol
InChI Key: ANOOBNFJKSQNMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I), was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . A series of new N - (thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .


Molecular Structure Analysis

The molecular formula of “2-(Thiophen-3-YL)nicotinic acid” is C10H7NO2S . The crystal packing of the related compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is stabilized by C−H···N and N−H···N hydrogen bonds .


Chemical Reactions Analysis

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry. Thiophene easily reacts with electrophiles . The nucleophilic, electrophilic and radical reactions leading to substitution on a thiophene ring are reviewed .

Scientific Research Applications

Fungicidal Activity

N-(thiophen-2-yl) nicotinamide derivatives, which are related to 2-(Thiophen-3-yl)nicotinic acid, have been synthesized for fungicidal applications. These compounds, including 4a and 4f, demonstrated significant fungicidal activities against cucumber downy mildew, surpassing some commercial fungicides in efficacy (Wu et al., 2022).

Vasorelaxation and Antioxidation

Thionicotinic acid derivatives, which include variants of 2-(Thiophen-3-yl)nicotinic acid, have shown potential in vasorelaxation and antioxidation. These compounds demonstrated dose-dependent vasorelaxation effects and exhibited antioxidative properties in assays (Prachayasittikul et al., 2010).

Synthesis of Nicotinic Acid Derivatives

Research on the efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors has been conducted. These derivatives are crucial intermediates in the production of certain pharmaceutical compounds (Kiss et al., 2008).

Recovery of Nicotinic Acid

A study focused on intensifying the recovery of nicotinic acid using reactive extraction with organophosphorus solvating extractants. This research has implications for the production and recovery of nicotinic acid in the food, pharmaceutical, and biochemical industries (Kumar et al., 2008).

Ionic Liquid and Biocompatible Catalyst

Nicotinium sulfate, derived from tobacco-extracted nicotine, has been developed as a protic ionic liquid and biocompatible catalyst. This compound shows potential for selective acetylation of amines and represents a novel class of recyclable and reusable catalysts (Tamaddon & Azadi, 2017).

Receptors for Nicotinic Acid

Research has identified PUMA-G and HM74 as receptors for nicotinic acid, mediating its anti-lipolytic effect. This discovery opens avenues for developing new drugs to treat dyslipidemia (Tunaru et al., 2003).

Solar Cell Applications

Studies have explored the use of thiophene derivatives in dye-sensitized solar cells. These compounds, including ones related to 2-(Thiophen-3-yl)nicotinic acid, exhibit high photon-to-current conversion efficiency, suggesting their potential in renewable energy applications (Hagberg et al., 2008).

Future Directions

N-(thiophen-2-yl) nicotinamide derivatives are significant lead compounds that can be used for further structural optimization . They are considered promising for further development .

properties

IUPAC Name

2-thiophen-3-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-2-1-4-11-9(8)7-3-5-14-6-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOOBNFJKSQNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406260
Record name 2-thiophen-3-ylpyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-3-YL)nicotinic acid

CAS RN

893723-60-9
Record name 2-(3-Thienyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893723-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-thiophen-3-ylpyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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